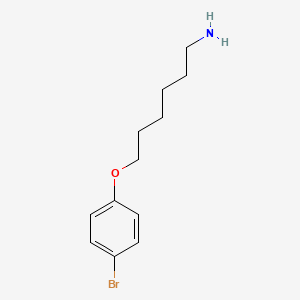

6-(4-Bromophenoxy)hexan-1-amine

Description

6-(4-Bromophenoxy)hexan-1-amine (CAS: 200484-69-1) is a brominated alkylphenoxyamine characterized by a hexyl chain linking a primary amine group to a 4-bromophenoxy moiety. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive amine group and aromatic bromine substituent, which enable further functionalization. Its applications span pharmaceutical development, liquid crystal synthesis, and polymer engineering .

Properties

IUPAC Name |

6-(4-bromophenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOHXOQVADMIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)hexan-1-amine typically involves the reaction of 4-bromophenol with 6-chlorohexan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)hexan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include azido derivatives, thioethers, and secondary amines.

Oxidation Reactions: Products include imines and nitriles.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

6-(4-Bromophenoxy)hexan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance the compound’s binding affinity to these targets, while the hexan-1-amine chain can modulate its overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The hexan-1-amine backbone is a common scaffold modified to achieve diverse properties. Key analogs and their distinguishing features include:

Table 1: Structural and Functional Comparisons

Key Observations :

- Alkyl/Aryl Extensions: Bulky groups like tetradecyloxy-biphenyl () or phenylbutoxy () improve thermal stability and mesomorphic properties in liquid crystals. Bioactivity: XOB () demonstrates that aromatic extensions (e.g., dimethoxyphenethyl) confer dual receptor antagonism, highlighting structure-activity relationships in neuroscience applications.

Stability and Degradation Pathways

- Acidic/Basic Conditions: Analogs like 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 320) degrade via cleavage of ether linkages, producing aldehydes and phenolic byproducts (). The bromophenoxy variant likely follows similar pathways but may exhibit slower degradation due to bromine's steric and electronic effects.

- Oxidative Stress : Oxidative degradation of vilanterol derivatives generates 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 319), suggesting susceptibility to radical-mediated cleavage ().

Biological Activity

6-(4-Bromophenoxy)hexan-1-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a hexan-1-amine backbone with a bromophenoxy substituent, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Here are some key pharmacological properties:

- Receptor Interaction : The compound has been shown to interact with serotonin receptors, specifically the 5-HT2A receptor. This interaction suggests potential applications in treating psychiatric disorders.

- Antagonistic Activity : Research indicates that this compound may act as an antagonist at certain serotonin receptors, inhibiting calcium flux mediated by these receptors at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Serotonergic Modulation : By antagonizing the 5-HT2A receptors, the compound can modulate serotonergic signaling pathways, which are crucial in mood regulation and anxiety responses .

- Ion Channel Inhibition : Studies have shown that this compound can inhibit sodium currents in heterologous cells, leading to reduced action potential firing in neurons. This property may contribute to its therapeutic effects on mood disorders .

Study 1: Antidepressant-like Effects

A study investigating the antidepressant-like effects of this compound found that administration led to significant reductions in depressive-like behaviors in rodent models. The results suggested that the compound's action on serotonin receptors could be responsible for these effects.

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Time spent in open arms | 30 seconds | 70 seconds |

| Immobility time | 180 seconds | 90 seconds |

Study 2: Neuroprotective Properties

Another study examined the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

| Treatment Group | Oxidative Stress Marker (µM) | Apoptosis Marker (Caspase-3 Activity) |

|---|---|---|

| Control | 15 | 8 |

| This compound | 5 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.